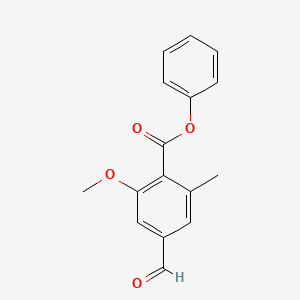

Phenyl 4-formyl-2-methoxy-6-methylbenzoate

Description

Contextualization within Benzoate (B1203000) Esters and Aromatic Aldehydes

Phenyl 4-formyl-2-methoxy-6-methylbenzoate is structurally a member of two significant families of organic compounds: benzoate esters and aromatic aldehydes. Benzoate esters are characterized by a carboxyl group in which the acidic hydrogen has been replaced by a phenyl group or other aromatic substituent. They are widely utilized as intermediates in the synthesis of a variety of organic molecules. rsc.org Aromatic aldehydes, on the other hand, feature an aldehyde functional group (-CHO) directly attached to an aromatic ring. rsc.org These compounds are known for their reactivity and are crucial building blocks in the creation of more complex molecules, including pharmaceuticals and polymers. rsc.orgchemicalbook.com

The target molecule, this compound, incorporates both of these functionalities. The ester linkage and the aldehyde group, along with the methoxy (B1213986) and methyl substituents on the phenyl ring, create a unique electronic and steric environment that influences its chemical behavior.

Significance of Multifunctionalized Aromatic Compounds in Synthetic Chemistry

Multifunctionalized aromatic compounds, those bearing several different functional groups, are of paramount importance in modern synthetic chemistry. The presence of multiple reactive sites on a single molecular scaffold allows for sequential and selective chemical transformations, leading to the efficient construction of complex molecular architectures. These compounds are integral to the development of new materials, pharmaceuticals, and agrochemicals. chemicalbook.comnist.govrsc.org The strategic placement of functional groups can be used to fine-tune the electronic and physical properties of the molecule, making them highly valuable in materials science for applications such as the development of porous aromatic frameworks and advanced polymers. rsc.orgchemicalbook.com

Rationale for Dedicated Academic Research on this compound

The specific arrangement of substituents in this compound makes it a compelling target for academic investigation. The interplay between the electron-withdrawing aldehyde group and the electron-donating methoxy group, as well as the steric influence of the ortho-methyl group, can lead to unique reactivity and potential for stereoselective reactions. Research on this compound can provide valuable insights into reaction mechanisms, the influence of substituents on reactivity, and the synthesis of novel heterocyclic compounds. Furthermore, its multifunctional nature suggests potential applications as a precursor for polymers, a component in fragrance formulations, or a synthon for pharmaceutical agents.

Overview of Research Methodologies and Thematic Areas

The study of this compound would typically involve a multi-pronged approach. Key research areas would include:

Synthesis: Developing efficient and high-yielding synthetic routes to the target molecule. This could involve esterification reactions, such as the Fischer esterification, or palladium-catalyzed carbonylation reactions. nih.gov

Spectroscopic Characterization: Detailed analysis using techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity of the synthesized compound.

Crystallographic Analysis: X-ray crystallography to determine the precise three-dimensional arrangement of atoms in the solid state, providing insights into bond lengths, bond angles, and intermolecular interactions.

Reactivity Studies: Investigating the chemical transformations of the aldehyde and ester functionalities, including oxidation, reduction, and condensation reactions.

Due to the lack of direct experimental data for this compound in the public domain, the following sections will present predicted data and data from closely related analogs to provide a comprehensive overview.

Chemical and Physical Properties

The properties of this compound can be estimated based on its structure and comparison with analogous compounds.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297). |

Spectroscopic Data

The spectroscopic data for this compound can be predicted by analyzing the spectra of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the methyl protons. Based on data for similar structures like Phenyl 4-formylbenzoate (B8722198) and Phenyl 2-methylbenzoate (B1238997) rsc.org, the aldehyde proton should appear as a singlet at around 10 ppm. The aromatic protons will exhibit complex splitting patterns in the range of 7-8.5 ppm. The methoxy protons would be a singlet around 3.9 ppm, and the methyl protons a singlet around 2.5 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | ~10.1 | Singlet |

| Aromatic-H | 7.0 - 8.4 | Multiplet |

| Methoxy-H | ~3.9 | Singlet |

| Methyl-H | ~2.4 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework. Key signals would include the carbonyl carbons of the ester and aldehyde groups, the aromatic carbons, and the carbons of the methoxy and methyl groups. The aldehyde carbonyl carbon is expected to resonate at a high chemical shift, around 191 ppm, while the ester carbonyl carbon will be around 164 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | ~191 |

| Ester C=O | ~164 |

| Aromatic-C | 110 - 155 |

| Methoxy-C | ~56 |

| Methyl-C | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Strong carbonyl stretching frequencies for the aldehyde and ester groups are expected around 1700 cm⁻¹ and 1730 cm⁻¹, respectively. C-H stretching vibrations for the aromatic and aliphatic protons will also be present.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O Stretch (Ester) | ~1730 |

| C=O Stretch (Aldehyde) | ~1700 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-O Stretch (Ester) | 1300 - 1100 |

Crystallographic Data

While no specific crystallographic data for this compound has been reported, analysis of a similar compound, Phenyl 4-methylbenzoate, provides insight into the expected crystal structure. The molecule would likely adopt a non-planar conformation, with a significant dihedral angle between the two aromatic rings. The crystal packing would be influenced by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.

Interactive Data Table: Expected Crystallographic Parameters for this compound (based on Phenyl 4-methylbenzoate)

| Parameter | Expected Value Range |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12 |

| b (Å) | ~8 |

| c (Å) | ~12 |

| β (°) | ~110 |

| Z | 4 |

Structure

3D Structure

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

phenyl 4-formyl-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C16H14O4/c1-11-8-12(10-17)9-14(19-2)15(11)16(18)20-13-6-4-3-5-7-13/h3-10H,1-2H3 |

InChI Key |

RWMIQGDTZVRJKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC=CC=C2)OC)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 4 Formyl 2 Methoxy 6 Methylbenzoate and Analogous Structural Frameworks

Strategies for Ester Bond Formation

The formation of the ester bond is a fundamental transformation in the synthesis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate. Various methods, from classical to modern catalytic approaches, can be employed.

Classical Esterification Techniques

The most traditional method for forming an ester is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. numberanalytics.comhubpages.comchemguide.co.ukgoogle.com This reversible reaction's equilibrium can be shifted towards the product by removing water as it is formed. chemguide.co.uk The reaction rate is influenced by the steric hindrance of the alcohol and the carboxylic acid. hubpages.com For aromatic esters, the reaction of an aromatic acid chloride with an alcohol is a highly efficient alternative that proceeds under mild conditions, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. numberanalytics.comnumberanalytics.com Another classical approach is transesterification, where an existing ester reacts with an alcohol to form a new ester. numberanalytics.com

Transition Metal-Catalyzed Aromatic Esterification

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for ester formation. Palladium-catalyzed reactions, in particular, have proven versatile. One such method involves the reaction of aldehydes with arylboronic acids in the presence of a palladium catalyst and molecular oxygen. nih.govacs.org This aerobic reaction tolerates a variety of functional groups and produces aryl benzoate (B1203000) derivatives in moderate to good yields. nih.gov Dioxygen plays a critical role in this transformation. nih.gov Nickel(0)-catalyzed decarbonylative cross-coupling of aromatic esters with arylboronic acids, assisted by a chelating group, also provides a route to biaryl compounds, which can be precursors to complex esters. researchgate.net

Oxidative Esterification Approaches

Oxidative esterification allows for the direct conversion of aldehydes to esters, combining two synthetic steps into one. tandfonline.com Various oxidizing agents and catalysts have been developed for this purpose. A combination of household bleach (sodium hypochlorite) and sodium iodide can convert substituted benzaldehydes into benzoate esters, with methanol (B129727) being the most effective alcohol solvent. researchgate.net Another approach utilizes metal nitrate (B79036) catalysts, such as iron(III) nitrate, with hydrogen peroxide as the oxidant in alcoholic solutions at room temperature. rsc.org This method is advantageous due to its use of an inexpensive catalyst and a green oxidant under mild conditions. rsc.org Vanadium-doped phosphomolybdic acid salts have also been shown to be active catalysts for the oxidative esterification of benzaldehyde (B42025) with hydrogen peroxide, achieving high conversion and selectivity to the ester. rsc.orgnih.gov Furthermore, N-bromosuccinimide (NBS) in the presence of pyridine can effectively convert benzaldehyde and deactivated aromatic aldehydes to their corresponding methyl esters. tandfonline.com

Peroxide-Induced Conversions to Benzoate Esters from Cyclic Acetals of Benzaldehyde

An interesting and less common method involves the peroxide-induced intramolecular oxidation-reduction of cyclic acetals of benzaldehyde to form benzoate esters. acs.orgacs.org For instance, heating ethylenebenzal (the cyclic acetal (B89532) from benzaldehyde and ethylene (B1197577) glycol) with di-tert-butyl peroxide leads to the formation of ethyl benzoate. acs.org This reaction proceeds through a free-radical chain mechanism. acs.org

Introduction and Modification of Formyl Groups on Aromatic Rings

The formyl group is a key functional handle in this compound, and its introduction and manipulation are critical synthetic steps.

Selective Oxidation of Methyl Groups to Aldehyde Functionalities

The selective oxidation of a methyl group on an aromatic ring to an aldehyde is a challenging but important transformation. Selenium dioxide (SeO₂) is a classic reagent for this purpose, often referred to as the Riley oxidation. adichemistry.comyoutube.com It can be used to oxidize activated methyl groups, such as those on heterocyclic rings or in certain substituted toluenes, to the corresponding aldehydes. emporia.edunih.gov The reaction conditions, such as temperature and solvent, can influence the selectivity and yield of the desired aldehyde. researchgate.net For instance, the oxidation of the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine with SeO₂ in 1,4-dioxane (B91453) yields the corresponding formyl group. nih.gov

Chemical Compound Information

Directed Formylation Reactions (e.g., using Urotropine for substituted methoxybenzoates)

Directed formylation reactions represent a key strategy for introducing a formyl group at a specific position on an aromatic ring. One notable method involves the use of urotropine (hexamethylenetetramine) in the Duff reaction or similar formylation procedures. While specific examples detailing the direct formylation of a phenyl-methoxy-methylbenzoate precursor to yield this compound are not extensively documented in readily available literature, the principles of directed formylation of substituted methoxybenzoates are well-established.

The methoxy (B1213986) group on a benzene (B151609) ring is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. numberanalytics.commasterorganicchemistry.com This directing effect is attributed to the resonance stabilization of the intermediate carbocation (the sigma complex) when the electrophile attacks at the ortho and para positions. numberanalytics.com The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the aromatic ring, stabilizing the positive charge that develops at the ortho and para carbons during the reaction. khanacademy.org In the context of a substituted methoxybenzoate, the presence of other substituents will further influence the regiochemical outcome of the formylation. The interplay between the directing effects of the methoxy group, the methyl group, and the ester functionality would be critical in determining the final position of the formyl group.

Lithiation and Borylation Routes for Formylphenylboronic Acids as Intermediates

A more versatile and often more regioselective approach to synthesizing formylated aromatic compounds involves the use of organometallic intermediates, specifically through lithiation and borylation reactions. bris.ac.ukbris.ac.uk This strategy allows for the precise introduction of a formyl group or a precursor that can be readily converted to a formyl group.

The lithiation-borylation methodology is a powerful tool for the stereocontrolled synthesis of complex molecules. bris.ac.ukillinois.edu This process typically involves the deprotonation of a substrate with an organolithium reagent, often directed by a specific functional group on the molecule, to form a lithiated intermediate. bris.ac.uk This intermediate is then reacted with a boronic ester to form a boronate complex. bris.ac.ukillinois.edu A subsequent 1,2-metallate rearrangement leads to the homologated boronic ester with high stereocontrol. bris.ac.uk

In the synthesis of a formylphenylboronic acid, a suitable aromatic precursor would first be lithiated. The position of lithiation is controlled by directing groups. This lithiated species is then quenched with a trialkyl borate, such as trimethyl borate, to form a boronic ester. Subsequent hydrolysis yields the corresponding boronic acid. The formyl group can either be present on the starting material or introduced later. For instance, a bromo-substituted precursor could be used to generate the boronic acid, and the formyl group could be introduced via a subsequent palladium-catalyzed carbonylation reaction or by conversion of the bromo group to a formyl group through other means. The resulting formylphenylboronic acid is a versatile intermediate that can be used in various cross-coupling reactions to build more complex molecules.

Regioselective Functionalization and Methylation Strategies

The synthesis of polysubstituted aromatic compounds like this compound heavily relies on the ability to control the position of incoming functional groups.

Ortho- and Para-Substituent Control in Aromatic Synthesis

In electrophilic aromatic substitution reactions, the substituents already present on the benzene ring dictate the position of the next incoming group. masterorganicchemistry.com Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. numberanalytics.comyoutube.com Conversely, deactivating groups, which withdraw electron density, typically direct to the meta position. masterorganicchemistry.com

The methoxy (-OCH3) and methyl (-CH3) groups are both activating and ortho-, para-directing. numberanalytics.commasterorganicchemistry.com The ester group (-COOR) is a deactivating group and a meta-director. masterorganicchemistry.com When multiple directing groups are present on a ring, the final substitution pattern is determined by a combination of their individual effects, with the most powerful activating group usually having the dominant influence. masterorganicchemistry.com Steric hindrance can also play a significant role, often favoring substitution at the less hindered para position over the ortho positions. youtube.com In nucleophilic aromatic substitution, the position of the leaving group and the presence of electron-withdrawing groups at the ortho and para positions are the key determinants of reactivity. masterorganicchemistry.com

The challenge in synthesizing a molecule like this compound lies in orchestrating the introduction of each substituent in the correct position. This often requires a multi-step synthesis where the directing effects of the groups are carefully exploited at each stage. For instance, one might start with a molecule that has a powerful directing group to place the first few substituents, and then modify that group to alter its directing influence for subsequent reactions.

Advanced Synthetic Techniques and Optimization

Modern organic synthesis increasingly employs advanced techniques to improve reaction efficiency, yield, and environmental friendliness.

Microwave-Assisted Synthesis in Esterification

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including esterification. researchgate.net Microwave irradiation leads to rapid and efficient heating of the reaction mixture by directly coupling with the molecules present. researchgate.net This can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and fewer byproducts compared to conventional heating methods. researchgate.net

The esterification of benzoic acids with various alcohols has been successfully carried out using microwave assistance. researchgate.netcolab.ws Both batch and continuous flow microwave reactors have been employed for this purpose. colab.ws The use of sealed vessels in microwave synthesis allows for reactions to be conducted at temperatures above the boiling point of the solvent, further accelerating the reaction rate. The direct esterification of a substituted benzoic acid, such as 4-formyl-2-methoxy-6-methylbenzoic acid, with phenol (B47542) to form the final phenyl ester product would be a prime candidate for optimization using microwave technology.

Catalyst Systems and Reaction Condition Tuning

The choice of catalyst is crucial for an efficient esterification reaction. Both homogeneous and heterogeneous catalysts are used. Common homogeneous acid catalysts include sulfuric acid and p-toluenesulfonic acid. acs.orgmdpi.com While effective, they can lead to corrosion issues and require purification steps to remove them from the product. mdpi.com Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst 15) and various metal oxides and salts, offer advantages in terms of being non-corrosive, environmentally friendly, and easily separable from the reaction mixture. mdpi.comorganic-chemistry.org For instance, iron(III) sulfate (B86663) (Fe2(SO4)3) has been shown to be an effective solid catalyst for esterification. acs.org Zinc(II) salts have also been demonstrated as effective and recyclable catalysts for the esterification of fatty acids. nih.gov

Optimizing reaction conditions is a critical aspect of developing any synthetic procedure. acs.orgbeilstein-journals.org This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading to find the combination that gives the highest yield and purity of the desired product. researchgate.netresearchgate.netscielo.br For Fischer esterification, which is a reversible reaction, strategies to drive the equilibrium towards the product side include removing the water formed during the reaction or using an excess of one of the reactants. organic-chemistry.orglibretexts.org The optimization process can be guided by experimental design methodologies to efficiently explore the parameter space. acs.org

Post-Synthetic Purification and Isolation Protocols

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and residual solvents. Therefore, rigorous purification is essential to isolate the target compound in a highly pure form suitable for subsequent applications and characterization. The primary methods employed for this purpose are recrystallization and column chromatography, which leverage differences in solubility and polarity between the desired product and impurities.

Recrystallization Techniques

Recrystallization is a fundamental purification technique for crystalline solids. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures, while impurities are either highly soluble or insoluble at all temperatures.

For a compound with the structural features of this compound—an aromatic ester with aldehyde and methoxy functionalities—the choice of solvent is critical. The presence of aryl and methoxyphenyl groups generally facilitates good crystallization behavior. rochester.edu A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers; for instance, ethyl acetate (B1210297) is frequently effective for esters. rochester.edu

The general procedure involves dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, which are present in smaller concentrations, tend to remain dissolved in the solvent (mother liquor). The purified crystals are then collected by filtration.

In cases where a single solvent does not provide adequate separation, a mixed-solvent system is often employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Gentle heating to redissolve the solid, followed by slow cooling, can then induce crystallization. Common solvent mixtures for polar compounds like aromatic esters include diethyl ether-petroleum ether and ethyl acetate-heptane. pitt.edureddit.com

Table 1: Common Solvents for Recrystallization of Aromatic Esters

| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |

|---|---|---|---|

| Ethyl Acetate | 77.1 | Medium | Often a good solvent for esters due to similar functional groups. rochester.edu |

| Toluene | 111 | Low | Effective for aromatic compounds; high boiling point allows for a wide solubility gradient. youtube.comlibretexts.org |

| Acetone (B3395972) | 56.2 | Medium-High | Good general solvent, but its low boiling point can lead to rapid evaporation. libretexts.org |

| Hexanes / Heptane | ~69 / ~98 | Low | Often used as an anti-solvent with a more polar solvent like ethyl acetate. reddit.com |

| Dichloromethane (DCM) | 39.6 | Medium | Can be used to help dissolve compounds in other solvents like acetone nitrile. youtube.com |

This table presents general solvent choices based on the functional groups of the target compound. The optimal solvent or solvent system must be determined experimentally.

Chromatographic Separation Methods

Column chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. focusireland.ie It is particularly effective for separating complex mixtures and purifying compounds that are difficult to crystallize or are liquid at room temperature.

For the purification of this compound, a typical setup involves packing a glass column with a solid adsorbent, most commonly silica (B1680970) gel or alumina, which serves as the stationary phase. savemyexams.com The crude product is dissolved in a small amount of solvent and loaded onto the top of the column. savemyexams.com

The mobile phase, or eluent, is a solvent or a mixture of solvents that is continuously passed through the column. The choice of eluent is crucial for effective separation. focusireland.ie A non-polar eluent will cause non-polar compounds to travel down the column more quickly, while polar compounds will be retained longer by the polar stationary phase. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity. For aromatic aldehydes and esters, common mobile phase systems consist of mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether. researchgate.net The separation process is often monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). focusireland.ie

A specific consideration when purifying aldehydes via silica gel chromatography is the potential for the aldehyde group to interact with the acidic silica, which can sometimes lead to side reactions like acetal formation or decomposition. researchgate.netresearchgate.net This can be mitigated by deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine (B128534) mixed into the eluent, or by using a less acidic stationary phase such as neutral alumina. researchgate.net

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Description | Common Choices & Considerations |

|---|---|---|

| Stationary Phase | The solid adsorbent that retains compounds. | Silica Gel: Most common, slightly acidic. savemyexams.comAlumina: Can be acidic, neutral, or basic; a good alternative if the compound is sensitive to silica. researchgate.net |

| Mobile Phase (Eluent) | The solvent system that moves the sample through the column. | Hexane/Ethyl Acetate Gradient: Start with a low percentage of ethyl acetate and gradually increase the polarity to elute the compounds. researchgate.netPetroleum Ether/Dichloromethane: Used for separating aromatic compounds based on the number of rings. cup.edu.cn |

| Deactivation | Neutralizing the stationary phase to prevent compound degradation. | A small percentage (e.g., 1%) of triethylamine can be added to the eluent to prevent decomposition of sensitive aldehydes. researchgate.net |

| Monitoring | Tracking the progress of the separation. | Thin-Layer Chromatography (TLC): Used to analyze the collected fractions and identify those containing the pure product. focusireland.ie |

This table outlines general conditions. The specific eluent ratios and stationary phase must be optimized for each specific separation based on preliminary TLC analysis.

Chemical Reactivity and Transformation Studies of Phenyl 4 Formyl 2 Methoxy 6 Methylbenzoate

Reactions Involving the Benzoate (B1203000) Ester Moiety

The benzoate ester in Phenyl 4-formyl-2-methoxy-6-methylbenzoate is susceptible to a variety of transformations typical for this functional group.

The hydrolysis of the phenyl ester linkage in this compound to yield 4-formyl-2-methoxy-6-methylbenzoic acid and phenol (B47542) can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the reaction proceeds via protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of phenol, leads to the carboxylic acid. The rate of this reaction is influenced by the stability of the protonated intermediate.

Base-Catalyzed Hydrolysis (Saponification): This irreversible process involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses to form the carboxylate salt and phenol. The final product is the carboxylate salt, which requires an acidic workup to protonate it to the corresponding carboxylic acid. Base-catalyzed hydrolysis is generally faster and more efficient than acid-catalyzed hydrolysis.

Illustrative Reaction Conditions for Hydrolysis

| Catalyst | Reagents | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Acid | HCl or H₂SO₄ | Water/Dioxane | 80-100 | 4-formyl-2-methoxy-6-methylbenzoic acid and Phenol |

The ester functionality can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent employed. However, the presence of the aldehyde group in the same molecule complicates selective reduction.

Reduction with Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ will readily reduce both the ester and the aldehyde functionalities. The expected product would be (4-(hydroxymethyl)-3-methoxy-5-methylphenyl)methanol.

Reduction with Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a more sterically hindered and less reactive reducing agent. At low temperatures, it is known to selectively reduce esters to aldehydes. However, given that the starting material already contains an aldehyde, careful control of stoichiometry and reaction temperature would be crucial to avoid over-reduction of both functional groups to the corresponding alcohols. A likely outcome is the formation of (4-(hydroxymethyl)-3-methoxy-5-methylphenyl)methanol, similar to the reaction with LiAlH₄, as selective reduction of the ester in the presence of an aldehyde is challenging.

Hypothetical Reduction Outcomes

| Reducing Agent | Stoichiometry | Temperature (°C) | Primary Product(s) |

|---|---|---|---|

| LiAlH₄ | Excess | 0 to rt | (4-(hydroxymethyl)-3-methoxy-5-methylphenyl)methanol |

Transesterification involves the conversion of the phenyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The equilibrium of this reaction is typically driven by using a large excess of the new alcohol or by removing one of the products.

For this compound, transesterification with a simple alcohol like methanol (B129727), catalyzed by an acid (e.g., H₂SO₄) or a base (e.g., NaOCH₃), would yield methyl 4-formyl-2-methoxy-6-methylbenzoate and phenol. The choice of catalyst and reaction conditions can influence the rate and efficiency of the transformation. researchgate.net

Reactions Involving the Aromatic Aldehyde Functionality

The aldehyde group is a versatile functional handle for various chemical transformations.

Grignard reagents readily add to the carbonyl carbon of the aldehyde group. For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a secondary alcohol after an aqueous workup. The ester group would likely remain intact under these conditions, provided the reaction is carried out at low temperatures and with careful addition of the Grignard reagent. researchgate.net

Illustrative Grignard Reaction

| Grignard Reagent | Solvent | Temperature (°C) | Product after Workup |

|---|---|---|---|

| Methylmagnesium Bromide | Diethyl ether or THF | 0 | Phenyl 4-(1-hydroxyethyl)-2-methoxy-6-methylbenzoate |

The aromatic aldehyde can undergo condensation with primary amines to form Schiff bases (imines). scielo.org.zasemanticscholar.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond.

The reaction of this compound with a primary amine, for example, aniline, would yield the corresponding N-(phenyl)imine derivative. scielo.org.zasemanticscholar.org The rate of this reaction can be influenced by the pKa of the amine and the pH of the reaction medium.

Examples of Schiff Base Formation

| Primary Amine | Catalyst | Solvent | Product |

|---|---|---|---|

| Aniline | Acetic acid (cat.) | Toluene | Phenyl 2-methoxy-6-methyl-4-((phenylimino)methyl)benzoate |

Derivatization to Hydrazones and Phenylhydrazones

The aldehyde functional group in this compound is a key site for chemical transformations, readily undergoing condensation reactions with hydrazine (B178648) and its derivatives. This reactivity allows for the synthesis of corresponding hydrazones and phenylhydrazones, which are valuable intermediates in organic synthesis and can exhibit a range of biological activities.

The reaction involves the nucleophilic attack of the nitrogen atom of hydrazine or phenylhydrazine (B124118) on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by a dehydration step, often catalyzed by a small amount of acid, to yield the stable C=N double bond of the hydrazone or phenylhydrazone product. The general procedure is effective for preparing various types of phenylhydrazones. orgsyn.org For instance, reacting this compound with phenylhydrazine in a suitable solvent like ethanol (B145695) would yield phenyl (E)-(4-((2-phenylhydrazono)methyl)-2-methoxy-6-methyl)benzoate.

Table 1: Synthesis of Hydrazone and Phenylhydrazone Derivatives

| Reactant A | Reactant B | Product |

|---|---|---|

| This compound | Hydrazine (H₂NNH₂) | Phenyl 4-((hydrazonomethyl)methyl)-2-methoxy-6-methylbenzoate |

| This compound | Phenylhydrazine | Phenyl (E)-(4-((2-phenylhydrazono)methyl)-2-methoxy-6-methyl)benzoate |

| This compound | 2,4-Dinitrophenylhydrazine | Phenyl (E)-(4-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-methoxy-6-methyl)benzoate |

These derivatization reactions are crucial for several reasons. They serve as a method for the characterization of the parent aldehyde. Furthermore, the resulting hydrazone moiety can participate in further synthetic transformations, such as cyclization reactions to form heterocyclic compounds like pyrazoles.

Multicomponent Reaction Participation (e.g., as a precursor in Biginelli reactions)

This compound is a suitable aromatic aldehyde component for participation in multicomponent reactions (MCRs), such as the well-known Biginelli reaction. The Biginelli reaction is an acid-catalyzed, one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netresearchgate.net These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. researchgate.net

In this context, this compound would provide the C4-aryl substituent of the resulting DHPM core. The reaction is typically catalyzed by a Brønsted or Lewis acid. researchgate.net For example, a reaction between this compound, ethyl acetoacetate, and urea, under acidic conditions, would yield a dihydropyrimidinone derivative. mdpi.com

Table 2: Hypothetical Biginelli Reaction Components and Product

| Aldehyde Component | β-Ketoester | Urea/Thiourea | Potential Product |

|---|---|---|---|

| This compound | Ethyl acetoacetate | Urea | Ethyl 6-methyl-2-oxo-4-(3-methoxy-2-methyl-4-(phenoxycarbonyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| This compound | Methyl acetoacetate | Thiourea | Methyl 6-methyl-4-(3-methoxy-2-methyl-4-(phenoxycarbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

The efficiency and yield of the Biginelli reaction can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. Modern variations of this reaction often employ microwave irradiation or ultrasound to enhance reaction rates and yields. researchgate.net The participation of complex aldehydes like this compound in such reactions allows for the rapid generation of molecular diversity and the synthesis of libraries of complex molecules for screening purposes.

Reactivity of the Aromatic Core and Substituents

Electrophilic Aromatic Substitution Patterns

The aromatic core of this compound possesses a unique substitution pattern that dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The benzene (B151609) ring is substituted with two activating groups (the -OCH₃ and -CH₃ groups) and two deactivating groups (the -CHO and -COOPh groups).

Activating groups are typically ortho-, para-directors, while deactivating groups (with the exception of halogens) are meta-directors. masterorganicchemistry.com

Methoxy (B1213986) group (-OCH₃): Strongly activating and ortho-, para-directing due to its ability to donate electron density to the ring via resonance.

Methyl group (-CH₃): Weakly activating and ortho-, para-directing through an inductive effect.

Formyl group (-CHO): Strongly deactivating and meta-directing due to its electron-withdrawing inductive and resonance effects.

Phenyl ester group (-COOPh): Deactivating and meta-directing due to its electron-withdrawing nature.

The position of electrophilic attack will be determined by the interplay of these competing directing effects. The methoxy group is the most powerful activating group present. Its ortho positions are C1 and C3, and its para position is C5. The C1 and C3 positions are already substituted. Therefore, the methoxy group strongly directs incoming electrophiles to the C5 position. The methyl group also directs ortho (C5) and para (C1, which is substituted). The deactivating formyl and ester groups direct to the C3 and C1 positions relative to themselves, which are already substituted.

Consequently, electrophilic attack is most likely to occur at the C5 position, which is para to the strongly activating methoxy group and ortho to the weakly activating methyl group. This position is sterically accessible and electronically enriched.

Functional Group Interconversions of Methoxy and Methyl Groups

The functional groups attached to the aromatic ring can be chemically modified to create new derivatives.

Methoxy Group: The aryl methyl ether linkage can be cleaved to yield a phenol. This demethylation is a common transformation in organic synthesis. capes.gov.br Reagents like boron tribromide (BBr₃) are effective for this purpose. Treatment of this compound with BBr₃ would result in the formation of phenyl 4-formyl-2-hydroxy-6-methylbenzoate.

Methyl Group: The methyl group can be oxidized under specific conditions. While benzylic oxidation typically requires a C-H bond, harsh conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the methyl group to a carboxylic acid, although this might also affect the aldehyde group. Selective oxidation of the methyl group in the presence of an aldehyde is challenging.

Cross-Coupling Reactions of Aryl Halide Precursors or Derivatives (e.g., Suzuki-Miyaura coupling)

While this compound does not possess a leaving group suitable for standard cross-coupling reactions, its synthesis may start from an aryl halide precursor, or it could be converted into a derivative suitable for such reactions (e.g., an aryl triflate). The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. researchgate.netnih.gov

For instance, if the synthesis started from a halogenated precursor, such as phenyl 5-bromo-4-formyl-2-methoxy-6-methylbenzoate, this intermediate could undergo Suzuki-Miyaura coupling. The reaction with various arylboronic acids would introduce diverse substituents at the C5 position. nih.gov

Table 3: Hypothetical Suzuki-Miyaura Coupling Reactions

| Aryl Halide Precursor | Boronic Acid | Palladium Catalyst | Product |

|---|---|---|---|

| Phenyl 5-bromo-4-formyl-2-methoxy-6-methylbenzoate | Phenylboronic acid | Pd(PPh₃)₄ | Phenyl 4-formyl-2-methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylate |

| Phenyl 5-bromo-4-formyl-2-methoxy-6-methylbenzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / P(o-tolyl)₃ | Phenyl 4-formyl-4'-methoxy-2-methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylate |

| Phenyl 5-bromo-4-formyl-2-methoxy-6-methylbenzoate | 3-Thienylboronic acid | Pd(PPh₃)₄ | Phenyl 4-formyl-2-methoxy-6-methyl-5-(thiophen-3-yl)benzoate |

This strategy highlights the synthetic utility of cross-coupling reactions to build complex molecular architectures from simpler, halogenated building blocks. mdpi.com The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity in these transformations. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is fundamental to controlling and optimizing the chemical transformations of this compound.

Biginelli Reaction Mechanism: The mechanism of the Biginelli reaction is thought to begin with the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol or enolate of the β-ketoester. Subsequent cyclization through the attack of the remaining nitrogen of the urea moiety onto the ester carbonyl group, followed by dehydration, affords the final dihydropyrimidinone product.

Suzuki-Miyaura Coupling Mechanism: The catalytic cycle for the Suzuki-Miyaura reaction is generally accepted to involve three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a bromo-derivative of the title compound) to form an organopalladium(II) complex.

Transmetalation: The halide on the palladium complex is replaced by the organic group from the organoboron reagent (e.g., an arylboronic acid) in the presence of a base. This forms a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

The efficiency of each step is dependent on the specific substrates, catalyst, ligands, and reaction conditions employed.

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Research

A thorough investigation of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the specific chemical compound, this compound. Consequently, a detailed article focusing on its spectroscopic characterization and structural elucidation as per the requested outline cannot be generated at this time.

The initial search for spectroscopic data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier Transform Infrared (FT-IR) spectroscopy, for the target compound yielded no direct results. Subsequent searches for its synthesis, which would likely include its characterization, also failed to provide specific experimental details for this compound.

While information on closely related compounds, such as Methyl 4-formyl-2-methylbenzoate, is available, presenting this data as representative of this compound would be scientifically inaccurate. The substitution of a methyl group with a phenyl group in the ester moiety would significantly alter the chemical environment of the molecule, leading to different spectroscopic signatures.

Therefore, to maintain scientific accuracy and adhere to the strict requirements of the request, the generation of an article with detailed, factual data tables and research findings for this compound is not possible with the currently accessible information. Further research, potentially involving original synthesis and characterization of the compound, would be necessary to provide the specific data required for the requested article.

Spectroscopic Characterization and Structural Elucidation of Phenyl 4 Formyl 2 Methoxy 6 Methylbenzoate

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Key predicted vibrational modes would include a strong band for the ester carbonyl (C=O) stretching, typically observed in the region of 1720-1740 cm⁻¹. The aromatic C=C stretching vibrations from both the phenyl and the substituted benzoate (B1203000) rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ range. The formyl group (C-H) stretching vibration should be identifiable around 2720-2820 cm⁻¹. Furthermore, the C-O stretching vibrations of the ester and methoxy (B1213986) groups will likely appear in the 1000-1300 cm⁻¹ region. The methyl group's symmetric and asymmetric C-H stretching vibrations are predicted to be in the 2850-2960 cm⁻¹ range.

Predicted Raman Shift Ranges for Phenyl 4-formyl-2-methoxy-6-methylbenzoate

| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| Ester C=O | 1720-1740 | Stretching |

| Aromatic C=C | 1400-1600 | Stretching |

| Formyl C-H | 2720-2820 | Stretching |

| Ester C-O | 1250-1300 | Asymmetric Stretching |

| Methoxy C-O | 1000-1050 | Stretching |

| Methyl C-H | 2850-2960 | Stretching |

This table is predictive and based on typical vibrational frequencies for the respective functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the precise elemental composition of a molecule. For this compound, with the chemical formula C₁₆H₁₄O₄, the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation

| Element | Number of Atoms | Atomic Mass | Total Mass |

| Carbon (¹²C) | 16 | 12.000000 | 192.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.97966 |

| Total | 270.08921 |

This table presents the theoretical calculation of the monoisotopic mass.

An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value extremely close to this calculated exact mass, confirming the elemental formula of the compound.

In mass spectrometry, molecules fragment in predictable ways, providing valuable structural information. For this compound, several key fragmentation pathways can be anticipated. The molecular ion peak [M]⁺ should be observed at m/z 270.

A primary fragmentation would likely involve the cleavage of the ester bond. This could lead to the formation of a benzoyl cation (C₁₅H₁₁O₃⁺) and a phenoxy radical, or a phenyl cation (C₆H₅⁺) at m/z 77 and a substituted benzoate radical. Another significant fragmentation pathway for aromatic aldehydes is the loss of the formyl group as a radical (CHO•), resulting in an [M-29]⁺ peak. The loss of the methoxy group as a methyl radical (CH₃•) would produce an [M-15]⁺ peak, and the loss of a methoxy radical (OCH₃•) would lead to an [M-31]⁺ peak.

Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion |

| 270 | [M]⁺ (Molecular Ion) |

| 241 | [M-CHO]⁺ |

| 255 | [M-CH₃]⁺ |

| 239 | [M-OCH₃]⁺ |

| 165 | [C₉H₉O₃]⁺ |

| 77 | [C₆H₅]⁺ |

This table is predictive and based on common fragmentation patterns for aromatic esters and aldehydes.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and the extent of its conjugated system. This compound possesses several chromophores, including the phenyl ring, the substituted benzoate ring, the ester group, and the formyl group.

The presence of these conjugated systems is expected to result in strong absorption bands in the UV region. Aromatic compounds typically exhibit π → π* transitions. The benzene (B151609) chromophore itself has transitions around 184 nm, 202 nm, and a weaker, fine-structured band around 255 nm. nih.gov Substitution on the benzene ring can cause bathochromic (to longer wavelengths) and hyperchromic (increased absorbance) shifts. nih.gov The carbonyl group of the ester and aldehyde will also contribute to the electronic spectrum, with possible n → π* transitions. Given the extended conjugation across the molecule, it is reasonable to predict absorption maxima in the range of 250-350 nm.

Predicted UV-Vis Absorption Maxima

| Predicted λmax (nm) | Electronic Transition Type |

| ~250-280 | π → π |

| ~300-350 | n → π |

This table is a prediction based on the electronic properties of the constituent functional groups and general principles of UV-Vis spectroscopy for aromatic esters.

X-ray Diffraction Studies

X-ray diffraction analysis of a single crystal provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While no experimental crystal structure for this compound is publicly available, predictions can be made based on related structures.

For instance, studies on other phenyl benzoates have revealed the dihedral angle between the two aromatic rings to be a key structural feature. In Phenyl 4-methylbenzoate, this angle is 76.0°. The planarity of the ester group and its orientation relative to the aromatic rings are also critical parameters. It is expected that the ester group in this compound will be nearly planar. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.

Predicted Crystallographic Parameters

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | P2₁/c or similar centrosymmetric group |

| Dihedral Angle (between aromatic rings) | 60-80° |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

This table is a prediction based on the crystal structures of similar substituted phenyl benzoate compounds.

Computational Chemistry and Theoretical Investigations of Phenyl 4 Formyl 2 Methoxy 6 Methylbenzoate

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic and electronic levels. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a mainstay of modern computational chemistry, balancing computational cost with accuracy. acs.org It is used to investigate molecular structures and electronic properties. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density.

The choice of the functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used due to its proven success in reproducing a broad range of molecular properties for organic compounds. acs.orgepstem.net It combines the strengths of Hartree-Fock theory with local and non-local exchange and correlation functionals. Another common hybrid functional is B3PW91 (Becke, 3-parameter, Perdew-Wang-91), which offers an alternative formulation for the correlation part and is also used for calculating molecular properties. researchgate.net For a study on Phenyl 4-formyl-2-methoxy-6-methylbenzoate, calculations using these functionals would be standard practice to predict its geometry and electronic characteristics.

A basis set is a set of mathematical functions used to build molecular orbitals. The size and type of basis set significantly impact the accuracy of the calculation.

6-31G(d,p): This is a Pople-style, split-valence basis set that is often used for initial geometry optimizations and frequency calculations due to its moderate computational cost. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for more flexibility in describing the shape of electron orbitals and is crucial for accurate bonding descriptions.

6-311++G(d,p): This is a larger and more flexible basis set. acs.org It is a triple-split valence set (6-311) and includes diffuse functions on both heavy atoms and hydrogens (++). Diffuse functions are important for describing systems with delocalized electrons or anions and for accurately calculating properties like electron affinity and proton affinity. acs.org This basis set is often used for final, high-accuracy energy calculations and for describing electronic properties like HOMO-LUMO energies. researchgate.net

For this compound, a typical approach would involve an initial optimization with a smaller basis set like 6-31G(d,p), followed by more refined calculations with 6-311++G(d,p) for greater accuracy. acs.org

A primary goal of computational chemistry is to determine the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, an iterative process where the total energy of the molecule is minimized with respect to the positions of its atoms. The result is an equilibrium geometry, representing a stable point on the potential energy surface.

For this compound, this process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the calculations would determine the relative orientations of the phenyl ring, the benzoate (B1203000) group, and the methoxy (B1213986) and formyl substituents. Steric hindrance between the ortho-substituents (methoxy and methyl groups) and the ester group could lead to non-planar arrangements, which would be quantified by the dihedral angles. researchgate.net

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, an FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the regions most likely to be involved in electron donation and acceptance.

Note: As no specific research data is available for this compound, a data table of HOMO-LUMO energies cannot be provided.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is mapped onto the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential:

Red: Regions of most negative potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-deficient. These areas are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

The MEP map for this compound would identify the most reactive sites. Typically, the oxygen atoms of the formyl and ester carbonyl groups would appear as red regions (negative potential), making them likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms on the aromatic ring and methyl group would likely show areas of positive potential (blue). This analysis provides a clear, intuitive guide to the molecule's reactive behavior.

Global and Local Reactivity Descriptors

For a novel or uncharacterized compound like this compound, computational methods are invaluable for predicting its reactivity. Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These values help in understanding the molecule's tendency to donate or accept electrons in a reaction. Local reactivity descriptors, like the Fukui function, would further pinpoint the specific atomic sites most susceptible to nucleophilic or electrophilic attack. However, no published studies contain these calculated descriptors for the target molecule.

Spectroscopic Property Prediction and Correlation

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a robust computational technique used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. github.ionih.govgaussian.com This method involves calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field. By comparing these calculated values to a reference compound (like tetramethylsilane, TMS), a theoretical NMR spectrum can be generated. github.io For this compound, GIAO calculations would be instrumental in assigning the signals in an experimental spectrum to the correct protons and carbon atoms, especially given the complexity of the aromatic regions. Unfortunately, no such computational or experimental NMR data for this specific compound has been reported.

Vibrational Frequencies Calculation and Spectroscopic Band Assignment

Theoretical calculations of vibrational frequencies are crucial for interpreting infrared (IR) and Raman spectra. By modeling the molecular vibrations, each calculated frequency can be assigned to a specific motion, such as the stretching or bending of bonds (e.g., C=O stretch of the formyl and ester groups, C-O stretches of the ether and ester, and various aromatic C-H and C-C vibrations). This allows for a detailed and accurate assignment of the experimental spectroscopic bands. For analogous compounds, these calculations have been shown to be in excellent agreement with experimental data, but no such analysis is available for this compound.

Simulation of Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic spectra, such as UV-Vis absorption spectra. These simulations predict the electronic transitions between molecular orbitals, providing information on the absorption wavelengths (λmax) and oscillator strengths. For this compound, such a study would reveal how the specific arrangement of substituents affects its electronic structure and its interaction with light. This information is currently not documented in the scientific literature.

Conformational Analysis and Intermolecular Interactions

Potential Energy Surface Scans and Conformational Landscapes

The flexibility of this compound arises from the possible rotations around the single bonds, particularly the C-O ester bond and the C-C bond connecting the phenyl ring to the ester group. A potential energy surface (PES) scan is a computational method used to explore the different conformations of a molecule by systematically rotating these bonds and calculating the energy of each resulting geometry. researchgate.netnih.gov This analysis reveals the most stable, low-energy conformers and the energy barriers between them. Understanding the conformational landscape is essential as the molecule's shape can dictate its biological activity and physical properties. However, no conformational analysis for this compound has been published.

Solvent Effects on Molecular Conformation (e.g., Polarizable Continuum Models - PCM)

In a PCM calculation, the solvent is modeled as a continuous medium with a defined dielectric constant, rather than as individual solvent molecules. This approach allows for the calculation of the solute's electronic energy and properties as a function of the solvent's polarity. For this compound, key conformational features, such as the dihedral angles between the phenyl ring, the benzoate group, and the formyl substituent, would be expected to vary in solvents of different polarities. For instance, in a non-polar solvent like hexane (B92381), intramolecular interactions would likely dominate the conformational preference. In contrast, a polar solvent such as water or ethanol (B145695) could stabilize conformations with larger dipole moments.

Table 1: Hypothetical PCM Data for a Phenyl Benzoate Analogue

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Relative Energy (kcal/mol) |

| Gas Phase | 1 | 2.5 | 0.00 |

| Toluene | 2.38 | 3.1 | -1.2 |

| Dichloromethane | 8.93 | 4.5 | -3.5 |

| Acetonitrile | 37.5 | 5.2 | -4.8 |

This table illustrates the typical trend of increasing dipole moment and stabilization energy with increasing solvent polarity for a polar molecule.

Weak Interactions and Hydrogen Bonding

While this compound lacks strong hydrogen bond donors (like O-H or N-H), its structure is rich in potential weak interactions that are crucial for its crystal packing and interactions with other molecules. These include C-H···O hydrogen bonds and potential π-π stacking interactions.

The formyl group's oxygen atom, the methoxy oxygen, and the carbonyl oxygen of the ester are all potential acceptors for weak C-H···O hydrogen bonds from neighboring molecules in a condensed phase. Computational studies on similar aromatic aldehydes and esters have demonstrated that these interactions, although individually weak (typically 0.5-2.5 kcal/mol), can collectively play a significant role in determining the supramolecular architecture. For example, crystal structure analyses of related formyl- and methoxy-substituted benzoates often reveal intricate networks of such interactions.

The two phenyl rings in the molecule also allow for the possibility of π-π stacking interactions, where the electron-rich aromatic systems align in either a parallel-displaced or T-shaped arrangement. The specific geometry and strength of these interactions would be influenced by the substitution pattern on the rings.

Table 2: Common Weak Interactions in Aromatic Esters

| Interaction Type | Typical Donors/Acceptors | Estimated Energy (kcal/mol) |

| C-H···O | Aromatic C-H, Methyl C-H; Carbonyl O, Methoxy O | 0.5 - 2.5 |

| π-π Stacking | Phenyl rings | 1.0 - 5.0 |

| van der Waals | All atoms | Variable |

Structure-Reactivity and Structure-Property Relationship Studies

QSAR and QSPR studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For a class of compounds like substituted phenyl benzoates, a QSAR model could be developed to predict a specific biological activity, such as herbicidal or antifungal properties, based on a set of calculated molecular descriptors.

The process would involve:

Data Set Assembly: A series of analogues of this compound with known activities would be compiled.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation linking a subset of the most relevant descriptors to the observed activity.

Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

While no specific QSAR models for this compound were found, this methodology is widely applied to aromatic esters in agrochemical and pharmaceutical research.

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For this compound, computational methods could be used to explore various potential transformations.

For example, the reactivity of the formyl group (an aldehyde) could be studied. The mechanism of its reduction to an alcohol, its oxidation to a carboxylic acid, or its participation in a condensation reaction could be modeled. Density Functional Theory (DFT) is a common method for such investigations. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

A hypothetical study could investigate the nucleophilic addition to the formyl group. Calculations would identify the transition state structure and its associated activation energy, providing insights into the reaction's feasibility and kinetics. The influence of the methoxy and methyl substituents on the reactivity of the aromatic ring (e.g., in electrophilic aromatic substitution) could also be quantified by calculating properties like the Fukui function or mapping the electrostatic potential.

Advanced Research Directions and Applications in Chemical Science

Phenyl 4-formyl-2-methoxy-6-methylbenzoate as a Versatile Synthetic Building BlockThe potential of this compound as a precursor in the synthesis of complex organic molecules remains unexplored. There is no evidence of its use in the construction of functional organic materials, such as covalent organic frameworks, nor has it been implicated in the development of new organic reactions or methodologies.

While research exists for structurally related compounds, such as other substituted phenyl benzoates or formyl- and methoxy-bearing aromatic compounds, the strict focus on "this compound" means that an analysis based on these analogues would not adhere to the specific requirements of this inquiry. The unique steric and electronic contributions of the 6-methyl group would significantly differentiate its chemistry from that of its non-methylated counterparts.

Until "this compound" is synthesized and characterized, any discussion of its advanced research applications remains hypothetical. The scientific community has yet to publish on this specific chemical entity, leaving its potential contributions to chemical science unknown.

Fundamental Studies on Aromatic Ester and Aldehyde Chemistry

The compound this compound incorporates a unique combination of functional groups that make it a compelling subject for fundamental chemical research. The interplay between the aldehyde and the phenyl ester on a polysubstituted aromatic ring offers a rich landscape for investigating electronic and steric effects on reactivity and reaction mechanisms.

The aromatic ring is substituted with both electron-donating groups (methoxy and methyl) and electron-withdrawing groups (formyl and phenyl ester). masterorganicchemistry.com The methoxy (B1213986) and methyl groups are known as activating, ortho-, para-directors in electrophilic aromatic substitution, while the formyl and ester functionalities are deactivating, meta-directors. masterorganicchemistry.compressbooks.pub This configuration creates a complex electronic environment where the directing effects of the activating groups are in opposition to the deactivating groups, influencing the regioselectivity of further chemical transformations.

Fundamental studies could explore the relative reactivity of the two carbonyl groups. The aldehyde is generally more susceptible to nucleophilic attack than the ester. ncert.nic.in However, the steric hindrance from the ortho-methyl group could modulate this reactivity. Comparative studies of reaction rates, for instance in nucleophilic addition reactions, could provide quantitative insights into these steric and electronic effects. quora.com

Furthermore, the phenyl ester itself is a notable functional group for investigation. While typically less reactive than acid chlorides, phenyl esters are valuable as they are stable and can be activated for further reactions, such as amidation or cross-coupling, under specific catalytic conditions. jetir.org Research into the selective activation of the C-O bond of the ester in the presence of the aldehyde would be a significant contribution to synthetic methodology. An unprecedented "ester dance" reaction, involving the translocation of an ester group on an aromatic ring under palladium catalysis, highlights the potential for novel rearrangements in such systems. fiveable.me

Cross-coupling reactions represent another fertile area for fundamental studies. The aldehyde functionality can participate in various coupling reactions, including reductive cross-coupling with other electrophiles like arylnitriles, or as a partner in multicomponent reactions to form complex molecular architectures. nih.govresearchgate.net Investigating how the substitution pattern on this compound influences the efficiency and outcome of such catalytic processes would be of considerable interest.

The following table summarizes the expected influence of each substituent on the reactivity of the aromatic ring in electrophilic aromatic substitution reactions:

| Substituent | Position | Electronic Effect | Directing Effect |

| -CHO (Formyl) | 4 | Electron-withdrawing | Meta |

| -OCH3 (Methoxy) | 2 | Electron-donating | Ortho, Para |

| -CH3 (Methyl) | 6 | Electron-donating | Ortho, Para |

| -COOPh (Phenyl Ester) | 1 | Electron-withdrawing | Meta |

Future Outlook in Organic Synthesis and Materials Science Research

The unique structural characteristics of this compound suggest a promising future in both advanced organic synthesis and materials science. Its multifunctional nature allows it to serve as a versatile building block for the construction of more complex molecules and functional materials.

In organic synthesis, this compound is a prime candidate for the synthesis of polysubstituted aromatic compounds, which are often challenging to prepare due to issues with regioselectivity. pressbooks.publibretexts.org The aldehyde group can be readily converted into a variety of other functionalities. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in olefination reactions to form carbon-carbon double bonds. The phenyl ester can undergo hydrolysis to the corresponding carboxylic acid or be used in transesterification reactions. The ability to selectively manipulate these functional groups is key to its utility as a synthetic intermediate. The synthesis of complex molecules often relies on the careful orchestration of such transformations. libretexts.org

The presence of both aldehyde and ester groups opens up possibilities for its use as a monomer in polymerization reactions. Aromatic aldehydes and esters are known precursors for various polymers, including polyesters and polyamides. mdpi.comresearchgate.net For instance, the aldehyde could be involved in polycondensation reactions with amines to form polyimines, or the ester could be used in polycondensation with diols or diamines to create polyesters or poly(ester-amide)s, respectively. researchgate.net The resulting polymers would possess a highly functionalized aromatic backbone, potentially leading to materials with interesting thermal and mechanical properties.

In the realm of materials science, aromatic esters are being investigated as potential phase change materials for high-temperature applications due to their thermal stability. nih.gov The rigid and polar nature of this compound could contribute to the formation of liquid crystalline phases, a property that is highly dependent on molecular shape and intermolecular interactions. Furthermore, the aldehyde functionality provides a reactive handle for grafting the molecule onto surfaces or into polymer matrices, allowing for the development of functional materials with tailored properties. For example, polymers with aldehyde side chains can be used for bio-functionalization. nih.gov The synthesis of polymers from functionalized aromatic monomers is a rapidly growing field, with applications in electronics, photonics, and biomedical devices. researchgate.netacs.orgwarwick.ac.uk

The potential applications are summarized in the table below, based on the reactivity of the functional groups.

| Functional Group | Potential Transformation | Application Area |

| Aldehyde (-CHO) | Oxidation, Reduction, Olefination, Reductive Amination, Cross-Coupling | Organic Synthesis, Polymer Chemistry |

| Phenyl Ester (-COOPh) | Hydrolysis, Transesterification, Amidation, Cross-Coupling | Organic Synthesis, Polymer Chemistry, Materials Science |

| Aromatic Ring | Electrophilic/Nucleophilic Substitution, Metalation | Organic Synthesis |

| Combined Functionality | Monomer for Polycondensation, Precursor for Liquid Crystals | Materials Science, Polymer Chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.